N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, which includes a triazine ring and a benzoxazole moiety, contributes to its diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-21-13-16-10(17-14(18-13)22-2)7-15-12(20)11-8-5-3-4-6-9(8)23-19-11/h3-7H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUESKHAWDBYNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=NOC3=C2CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the reaction of cyanuric chloride with methanol under basic conditions to yield 4,6-dimethoxy-1,3,5-triazine.
Attachment of the Benzoxazole Moiety: The benzoxazole moiety can be introduced by reacting 4,5,6,7-tetrahydro-1,2-benzoxazole with an appropriate carboxylic acid derivative to form the carboxamide linkage.
Coupling Reaction: The final step involves the coupling of the triazine and benzoxazole moieties through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, potassium carbonate, and dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
Applications in Organic Synthesis
Coupling Reagent:
One of the primary applications of this compound is as a coupling reagent in organic synthesis. It facilitates the formation of amides and esters from carboxylic acids and amines or alcohols. This ability to activate carboxylic acids under mild conditions makes it particularly valuable in synthetic organic chemistry.
Condensation Reactions:
The compound is effective in condensation reactions where it aids in the formation of complex molecules through the coupling of different functional groups. This property is crucial for synthesizing pharmaceuticals and agrochemicals.
Esterification:
In addition to amide formation, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can facilitate esterification processes. This reaction is essential for producing various esters used in flavorings and fragrances.
Recent studies have highlighted the potential biological activities of this compound:
Anticancer Activity:
Research indicates that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-[...]-benzoxazole derivatives have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa . These findings suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Enzyme Inhibition:
The compound has also been explored for its potential as an enzyme inhibitor. Studies on related compounds have demonstrated moderate inhibition of acetylcholinesterase and butyrylcholinesterase enzymes . Such activity could position these compounds as candidates for treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of triazine derivatives similar to N-[...]-benzoxazole. The results showed that specific analogues induced apoptosis in cancer cell lines through mitochondrial pathways. The most potent compounds exhibited IC50 values around 36 μM against HCT-116 cells .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of cholinesterase enzymes by hydrazinecarboxamide derivatives related to triazine structures. The results indicated that some derivatives had lower IC50 values than standard drugs like rivastigmine . This highlights the potential of these compounds in treating conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and benzoxazole moiety can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with the target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
- N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
- N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of a triazine ring and a benzoxazole moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound that integrates a triazine moiety with a benzoxazole structure. This unique combination suggests potential biological activities that merit investigation. The biological activity of such compounds can include antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the dimethoxy triazine enhances its reactivity and biological interaction potential.
Antimicrobial Activity
Research indicates that compounds containing benzoxazole and triazine derivatives exhibit significant antimicrobial properties. For instance:
- Benzoxazole derivatives have shown promising results against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- Triazine derivatives , including those similar to our compound, have demonstrated broad-spectrum antimicrobial activity due to their ability to disrupt microbial cell membranes .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride | E. coli | 50 |
| Benzoxazole Derivative X | S. aureus | 32 |
| Triazine Derivative Y | Bacillus subtilis | 25 |
Antiviral Activity
Recent studies have suggested that triazine-based compounds can exhibit antiviral properties. For example:
- Certain triazines have been reported to inhibit viral replication in vitro by interfering with viral entry or replication processes .
- The compound's structure may enhance binding affinity to viral proteins or host cell receptors.
Anti-inflammatory Activity
Compounds derived from benzoxazole are known for their anti-inflammatory effects:
- Research has shown that benzoxazole derivatives can inhibit the synthesis of pro-inflammatory cytokines .
- The incorporation of the triazine moiety may further potentiate these effects by modulating immune responses.
Case Studies
- Study on Benzoxazole Derivatives : A series of benzoxazole compounds were tested for their anti-inflammatory activity in a murine model. Results indicated a significant reduction in paw edema compared to control groups .
- Triazine-Based Antiviral Agents : A study evaluated the antiviral efficacy of various triazine derivatives against influenza virus. Results showed that specific substitutions enhanced antiviral activity significantly .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of structurally related benzoxazole-carboxamide derivatives often involves condensation reactions between triazine precursors and benzoxazole intermediates. For example, stepwise substitution on triazine cores (e.g., 2,4,6-trichlorotriazine) with methoxy groups and methylamine derivatives is a common strategy . Optimization of temperature (−35°C to room temperature), solvents (DMF, acetonitrile), and catalysts (DIPEA) is critical for regioselectivity and yield . Reaction progress should be monitored via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization?
- Methodology :
- ¹H/¹³C NMR : Assign peaks by comparing with analogs (e.g., tetrahydrobenzoxazole protons at δ 1.5–2.5 ppm; triazine methoxy groups at δ 3.8–4.0 ppm) .
- High-resolution MS : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₀N₆O₄: ~361.15 g/mol) and fragmentation patterns .
- IR : Identify carbonyl stretches (~1680–1700 cm⁻¹ for carboxamide) and triazine ring vibrations (~1550 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
